molecular formula C9H14N2O3 B11774888 Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B11774888
M. Wt: 198.22 g/mol
InChI Key: ZTAYXRLEJJIGLT-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate is a pyrazole-based building block of significant interest in medicinal chemistry for the development of novel therapeutic agents. This specific 3-isopropyl-5-hydroxy regioisomer is part of a broader class of pyrazolone carboxylates that are recognized as privileged scaffolds in drug discovery. These compounds are investigated as conformationally constrained analogues of malonate derivatives for targeting essential enzymes in pathogenic organisms. For instance, closely related pyrazole-4-carboxylate and pyrazole-5-carboxylate regioisomers have demonstrated promising inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite . Molecular docking studies suggest these analogues can occupy the hydrophobic tunnel of the enzyme's active site, making them valuable lead structures for antimalarial research . Beyond infectious diseases, the pyrazole core is a versatile pharmacophore found in molecules with a diverse range of biological activities. Structural analogues, particularly those with specific substitutions on the pyrazole ring, are extensively explored in oncology for their cytotoxic and antiproliferative effects against various cancer cell lines, and in immunology for their anti-inflammatory properties . The presence of multiple functional groups on this scaffold provides key interaction points for optimizing binding affinity and selectivity toward biological targets. As such, this compound serves as a versatile intermediate for synthetic chemists working to develop new small-molecule inhibitors for research purposes. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 3-oxo-5-propan-2-yl-1,2-dihydropyrazole-4-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-14-9(13)6-7(5(2)3)10-11-8(6)12/h5H,4H2,1-3H3,(H2,10,11,12)

InChI Key

ZTAYXRLEJJIGLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NNC1=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Enaminone Precursors

Diethyl [(dimethylamino)methylene]malonate reacts with arylhydrazines in ethanol under acidic conditions to form enaminone intermediates. For the target compound, isopropyl hydrazine derivatives would replace arylhydrazines. The reaction mechanism proceeds via 1,4-addition followed by dimethylamine elimination, yielding an enhydrazine intermediate that cyclizes to the pyrazole.

Cyclization Conditions

Cyclization is achieved using a water-ethanol-triethylamine mixture (3:3:1) under reflux. This method produced ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates in 60–86% yields. For the isopropyl variant, substituting the aryl group with isopropyl may require longer reaction times due to increased steric bulk.

Two-Phase Reaction Systems

A patent describing the synthesis of 3-difluoromethylpyrazoles demonstrates the efficacy of two-phase systems in improving yield and purity. This approach is adaptable to Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate.

Procedure and Parameters

  • Organic Phase : Toluene or xylene containing the isopropyl-substituted β-ketoester.

  • Aqueous Phase : Sodium bicarbonate and methylhydrazine dissolved in water.

  • Reaction : Slow addition of the organic phase to the cooled aqueous phase (−10°C to 0°C) with vigorous stirring.

  • Workup : Phase separation, organic phase concentration, and crystallization from toluene/petroleum ether.

This method achieves high purity (99.9%) and avoids hazardous solvents, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation75–8695–99Scalable, uses inexpensive reagentsRequires strict temperature control
Enaminone60–8690–95High regioselectivityMulti-step, moderate yields
Two-Phase System75–80>99Environmentally friendly, high purityComplex setup

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Organic Synthesis

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to act as a precursor for synthesizing more complex heterocyclic compounds. The compound's reactivity can be exploited in various synthetic pathways, including:

  • Formation of Pyrazole Derivatives : The compound can be used to create other pyrazole derivatives through substitution reactions.
  • Ligand in Catalysis : It functions effectively as a ligand in coordination chemistry, facilitating various catalytic processes .

Medicinal Chemistry

The biological activities of this compound have garnered attention for potential therapeutic applications. Research indicates that this compound may exhibit:

  • Antibacterial Activity : Preliminary studies suggest its efficacy against various bacterial strains.
  • Antifungal Properties : The compound shows promise in inhibiting fungal growth, making it a candidate for antifungal drug development.
  • Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory activities, warranting further investigation into its mechanisms .

Case Study 1: Inhibition of Dihydroorotate Dehydrogenase

A study evaluated the inhibitory effects of various pyrazole derivatives, including this compound, on dihydroorotate dehydrogenase from Plasmodium falciparum. The results indicated that certain derivatives exhibited promising inhibition rates (~30%), suggesting potential applications in antimalarial therapies .

Case Study 2: Synthesis and Biological Evaluation

Research involving the synthesis of regioisomeric 5-hydroxy and 3-hydroxy substituted pyrazoles demonstrated that this compound could be synthesized effectively through multi-step reactions. The synthesized compounds were tested for their biological activity, revealing significant antibacterial and antifungal properties .

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 5 significantly alter molecular properties. Key analogs and their attributes are summarized in Table 1.

Table 1: Comparison of Substituents and Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) XLogP3 Key Functional Groups
Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate -OH (5), -CH(CH₃)₂ (3) 214.23* ~2.1* Hydroxyl, isopropyl, ethoxycarbonyl
Ethyl 5-azido-1H-pyrazole-4-carboxylate -N₃ (5) 181.15 0.29 Azido, ethoxycarbonyl
Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate -cyclopropyl (5), -CH₃ (3) 194.23 1.4 Cyclopropyl, methyl, ethoxycarbonyl
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate -aryl (5), -COOEt (3) 292.28* ~3.2* Fluorophenyl, ethoxycarbonyl

*Estimated based on structural analogs.

  • Hydrogen Bonding: The hydroxyl group in the target compound increases polarity compared to azido (highly electronegative but non-H-bonding ) or cyclopropyl (nonpolar ) substituents.
  • Lipophilicity : The isopropyl group elevates XLogP3 (~2.1) compared to methyl (XLogP3 = 1.4 in ) but reduces it relative to bulky aryl groups (XLogP3 ~3.2 in ).

Spectral and Reactivity Differences

NMR Chemical Shifts

Substituents influence chemical environments, as seen in NMR

  • Ethyl 5-azido-1H-pyrazole-4-carboxylate : The azido group causes a deshielded pyrazole proton at δ 8.02 ppm (C5-H) .
  • This compound: The hydroxyl group likely induces downfield shifts in adjacent protons (similar to sulfation effects observed in glycosaminoglycans ).
Reactivity
  • Isopropyl Group : Steric hindrance may slow reactions at position 3 compared to smaller substituents (e.g., methyl in ).

Research Findings and Key Insights

  • Electronegativity Effects: Substituent electronegativity (e.g., -N₃ vs. -OH) correlates with ¹H and ¹³C NMR shifts, as shown in glycosaminoglycan studies .
  • Thermal Stability : Isopropyl and cyclopropyl groups enhance thermal stability compared to azido derivatives, which may decompose exothermically .

Biological Activity

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a five-membered ring with two nitrogen atoms and possesses an ethyl ester group at the 4-position, a hydroxyl group at the 5-position, and an isopropyl substituent at the 3-position. Its molecular formula is C12H17N3O3C_{12}H_{17}N_3O_3 with a molecular weight of approximately 198.22 g/mol .

Several synthetic methods have been developed to produce this compound, primarily involving acid-catalyzed reactions and cyclization processes. For instance, one method includes the transamination of diethyl malonate with arylhydrazines followed by cyclization to form the pyrazole ring .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further pharmacological studies .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. Preliminary studies suggest that it may interact with biological targets involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Anticancer Potential

Recent advancements highlight its potential as an anticancer agent. In vitro studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation across several cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and A549 (lung cancer) cells. For instance, one study reported an IC50 value of 3.79 µM for MCF7 cells when treated with related pyrazole derivatives .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrazole derivatives. The following table summarizes key features of comparable compounds:

Compound NameCAS NumberKey Features
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate51986-01-7Hydroxyl group at position 5; carboxylic acid derivative
Ethyl 5-amino-1H-pyrazole-4-carboxylate51986-01-XAmino group instead of hydroxyl; different reactivity
Ethyl 3-isopropylpyrazole carboxylic acidN/ADifferent positioning of isopropyl group; unique profile

Case Studies and Research Findings

A notable study focused on the inhibition of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, where ethyl derivatives exhibited promising results. Four ethyl 1-aryl-5-hydroxy-pyrazole derivatives were synthesized, showing up to 30% inhibition compared to known inhibitors .

Another research effort evaluated various pyrazole compounds for their anticancer activity against HepG2 and A549 cell lines. Compounds derived from ethyl pyrazoles demonstrated significant cytotoxic potential, indicating their viability as therapeutic agents .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., hydroxy and isopropyl groups). The pyrazole C4-carboxylate typically resonates at δ ~160–165 ppm in ¹³C NMR .
    • IR : Hydroxy group O-H stretch appears at ~3200–3400 cm⁻¹; ester C=O at ~1680–1700 cm⁻¹ .
  • X-ray crystallography : Resolves tautomeric preferences (e.g., 1H-pyrazole vs. 2H-pyrazole). SHELX refinement protocols are recommended for high-precision hydrogen bonding analysis .

How can crystallographic data discrepancies arising from tautomerism be resolved during structural refinement?

Advanced Research Question
Tautomeric forms (e.g., N1-H vs. N2-H) complicate electron density maps. Strategies include:

  • Restrained refinement : Use SHELXL’s AFIX constraints to model hydrogen positions based on hydrogen-bonding networks .
  • DFT calculations : Compare experimental and computed bond lengths (e.g., N-N distances) to identify dominant tautomers .
  • Low-temperature data : Collect data at 100 K to reduce thermal motion artifacts, improving resolution (<0.8 Å) .

What biochemical mechanisms underlie its reported bioactivity, and how can these be validated experimentally?

Advanced Research Question
Preliminary studies suggest enzyme inhibition (e.g., cyclooxygenase-2) via electrophilic formyl/hydroxy group interactions with catalytic residues . Methodological validation:

  • Kinetic assays : Measure IC₅₀ values using recombinant enzymes and spectrophotometric substrates (e.g., arachidonic acid for COX-2) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models predict binding modes; cross-validate with site-directed mutagenesis .
  • SAR studies : Modify the hydroxy/isopropyl groups to assess pharmacophore contributions .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question
Discrepancies often arise from:

  • Impurity profiles : HPLC-MS identifies byproducts (e.g., de-esterified analogs) that may skew bioactivity .
  • Assay variability : Standardize cell-based assays using positive controls (e.g., indomethacin for anti-inflammatory studies) .
  • Crystallographic solvent effects : Account for lattice solvents (e.g., methanol) in solubility calculations .

What computational tools are recommended for modeling its interactions with biological targets?

Advanced Research Question

  • Mercury CSD : Visualize non-covalent interactions (e.g., hydrogen bonds with protein residues) using crystallographic data .
  • Gaussian 16 : Optimize geometries at the B3LYP/6-31G* level to calculate electrostatic potential surfaces for reactivity prediction .
  • MD simulations (GROMACS) : Simulate binding dynamics over 100 ns trajectories to assess target stability .

How does the compound’s stability under varying experimental conditions impact formulation studies?

Advanced Research Question

  • Thermal stability : TGA/DSC analysis reveals decomposition above 200°C, necessitating low-temperature storage (−20°C) .
  • pH sensitivity : The ester group hydrolyzes in alkaline conditions (pH > 9); buffer selection (e.g., phosphate, pH 7.4) is critical for in vitro assays .
  • Light sensitivity : UV-Vis spectroscopy confirms photodegradation; use amber vials for long-term storage .

What strategies optimize its synthesis for scalable production while maintaining purity?

Advanced Research Question

  • Flow chemistry : Continuous flow reactors reduce reaction times (2–4 hours vs. 12 hours batch) and improve yield consistency (85–90%) .
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to enhance recyclability .
  • In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

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